Spirastrellolide F

Description

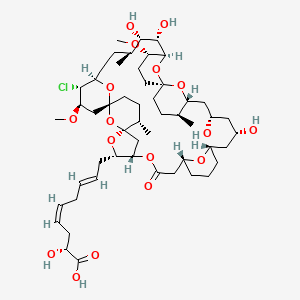

Structure

2D Structure

Properties

Molecular Formula |

C52H83ClO17 |

|---|---|

Molecular Weight |

1015.7 g/mol |

IUPAC Name |

(2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]-2-hydroxynona-4,7-dienoic acid |

InChI |

InChI=1S/C52H83ClO17/c1-30-18-21-50-23-20-40(62-4)48(69-50)47(59)46(58)31(2)16-17-39-45(53)43(63-5)28-51(66-39)22-19-32(3)52(70-51)29-42(38(68-52)15-10-8-6-7-9-14-37(56)49(60)61)65-44(57)27-36-13-11-12-35(64-36)25-33(54)24-34(55)26-41(30)67-50/h7-10,30-43,45-48,54-56,58-59H,6,11-29H2,1-5H3,(H,60,61)/b9-7-,10-8+/t30-,31-,32-,33-,34-,35-,36+,37+,38-,39+,40-,41+,42-,43+,45+,46-,47-,48-,50-,51+,52+/m0/s1 |

InChI Key |

YQCDBQCSTBYUQJ-CIAGLNJBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)O)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |

Canonical SMILES |

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)O)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |

Synonyms |

spirastrellolide F spirastrellolide F methyl este |

Origin of Product |

United States |

Isolation and Source Exploration

Discovery and Initial Isolation of Spirastrellolides

The journey to uncovering Spirastrellolide F began with the discovery of its congener, Spirastrellolide A, in 2003. pitt.edunih.govacs.orgrsc.org This initial finding paved the way for the subsequent isolation of five more members of the family, Spirastrellolides C through G, in 2007, which were identified through spectroscopic analysis and chemical methods. wikipedia.orgnih.gov The spirastrellolides are a family of potent antimitotic macrolides. researchgate.net Spirastrellolide A methyl ester, for instance, exhibits potent activity in cell-based assays designed to detect mitotic arrest. nih.govacs.org

Origin from Marine Sponge Spirastrella coccinea

The primary natural source of the spirastrellolide family, including this compound, is the marine sponge Spirastrella coccinea. pitt.eduwikipedia.orgnih.gov This organism is an encrusting sponge found in the Caribbean Sea, the Gulf of Mexico, and the tropical western Atlantic Ocean. wikipedia.orgacs.org Sponges, being soft-bodied and sessile, have evolved to produce a vast arsenal (B13267) of chemical compounds for defense, many of which, like the spirastrellolides, are highly bioactive. wikipedia.orgwisdomlib.org The initial isolation of these compounds from Spirastrella coccinea proved challenging; it was only successfully accomplished after converting the natural free acids into their corresponding methyl esters. researchgate.netacs.orgfigshare.comnih.gov Later research also led to the isolation of Spirastrellolides A and B as free acids from a different marine sponge, Epipolasis sp. researchgate.netacs.orgmdpi.com

Spirastrella coccinea Details

| Feature | Description |

|---|---|

| Phylum | Porifera |

| Appearance | Thin, encrusting sponge, often forming large patches. wikipedia.org |

| Color | Red on the surface and brownish-red or orange in the interior. wikipedia.org |

| Habitat | Grows on hard substrates, coral reefs, and rubble at depths down to approximately 15 meters. wikipedia.org |

| Distribution | Caribbean Sea, Gulf of Mexico, tropical western Atlantic Ocean. wikipedia.org |

Chromatographic Separation Techniques for Isolation

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable in natural product chemistry. nih.govul.ptkhanacademy.org The isolation of spirastrellolides from sponge extracts relies on a multi-step process involving various chromatographic methods. nih.gov The general procedure begins with an exhaustive extraction of the sponge biomass with a solvent like methanol (B129727) (MeOH). nih.govresearchgate.net This crude extract then undergoes solvent partitioning to separate compounds based on their polarity. nih.gov

Further purification is achieved through column chromatography. nih.govnih.govijpsjournal.com In the case of isolating spirastrellolides from Epipolasis sp., the process involved ODS (octadecylsilane or C18) flash column chromatography followed by multiple rounds of High-Performance Liquid Chromatography (HPLC) on different columns (ODS and Phenyl-Hexyl) to yield the pure compounds. researchgate.net HPLC is a form of liquid chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. ul.ptijpsjournal.com

Table 1: Chromatographic Techniques in Spirastrellolide Isolation

| Technique | Principle | Role in Isolation |

|---|---|---|

| Solvent Extraction/Partitioning | Separates compounds based on their differential solubility in two immiscible liquid phases. | Initial separation of the crude extract into fractions of varying polarity. nih.gov |

| Column Chromatography | Separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through. nih.govijpsjournal.com | Purification of fractions from the initial partitioning. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography, offering superior separation efficiency and speed. ul.pt | Final purification of the isolated compounds to achieve high purity. researchgate.net |

| Reversed-Phase Chromatography (e.g., ODS/C18) | Uses a non-polar stationary phase and a polar mobile phase; non-polar compounds are retained longer. | A common mode for HPLC and flash chromatography used to separate the moderately polar spirastrellolides. researchgate.net |

Methodological Advancements in Natural Product Isolation for Complex Macrolides

The isolation of complex macrolides like this compound from intricate natural extracts has been significantly enhanced by technological and methodological advancements. wikipedia.org While traditional bioassay-guided fractionation remains a cornerstone, modern approaches aim to accelerate the discovery and characterization process, a strategy often referred to as dereplication. geomar.dersc.org

A major advancement is the use of hyphenated analytical techniques, which couple a separation method (like HPLC) with a spectroscopic detection method (like Mass Spectrometry or Nuclear Magnetic Resonance). mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is now a standard tool for the rapid analysis of crude extracts. geomar.de It provides molecular weight information for the components of a mixture as they are separated, allowing for the rapid identification of known compounds by comparing data against databases, thereby avoiding their redundant re-isolation. geomar.de

Furthermore, the integration of computational tools and Artificial Intelligence (AI) is revolutionizing the field. cas.org AI and machine learning algorithms can analyze complex spectroscopic data, predict the structures of unknown compounds, and even forecast their biological activities. cas.org These in silico methods, combined with molecular networking, help to establish structural relationships between metabolites in an extract, guiding the targeted isolation of novel and potentially bioactive compounds. geomar.dersc.org

Table 2: Modern Methods in Complex Macrolide Isolation

| Method | Description | Advantage |

|---|---|---|

| Dereplication | A process to quickly identify and eliminate known compounds from extracts early in the discovery pipeline. geomar.dersc.org | Saves time and resources by focusing efforts on novel compounds. |

| LC-MS | Couples High-Performance Liquid Chromatography with Mass Spectrometry. geomar.de | Provides rapid, sensitive analysis of complex mixtures, giving molecular weight data for each separated component. geomar.de |

| HPLC-NMR | Couples High-Performance Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy. mdpi.com | Allows for the acquisition of detailed structural information of compounds directly from a complex mixture. mdpi.com |

| Molecular Networking | A computational strategy that visualizes and organizes tandem MS data to show structurally related molecules within a dataset. geomar.de | Helps to identify entire families of related natural products within an extract and annotate unknown analogues of known compounds. |

| AI/Machine Learning | The use of algorithms to analyze large datasets (genomic, metabolomic) to predict bioactive compounds and optimize extraction processes. cas.org | Accelerates compound identification, structure prediction, and prioritization of leads for isolation. cas.org |

Structural Elucidation Methodologies

Spectroscopic Analysis Techniques for Complex Polyketides

The elucidation of complex polyketide structures, such as the spirastrellolides, is heavily reliant on a combination of advanced spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process. sci-hub.se These techniques provide complementary information that, when integrated, allows for the unambiguous assignment of the constitution, configuration, and conformation of the molecule. For the spirastrellolide family, detailed analysis of 1D and 2D NMR data, in conjunction with high-resolution mass spectrometry, was indispensable for defining their elaborate architectures. researchgate.netnih.gov

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. emerypharma.com For large and stereochemically rich molecules like Spirastrellolide F, a suite of NMR experiments is required to fully characterize the carbon skeleton and the relative stereochemistry of its many chiral centers. dntb.gov.ua The process typically begins with fundamental 1D experiments and progresses to more complex 2D techniques that reveal connectivity and spatial relationships.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provide the initial foundation for structural elucidation. emerypharma.com

¹H NMR: The proton NMR spectrum gives crucial information about the chemical environment of hydrogen atoms. Data regarding chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) allows for the identification of different types of protons (e.g., olefinic, aliphatic, hydroxyl) and their neighboring atoms. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization state and electronic environment (e.g., carbonyls, alkenes, sp³ carbons). acs.org

For a molecule as complex as this compound, the 1D spectra are typically crowded, but they offer essential clues to the number and types of functional groups present.

Table 1: Representative 1D NMR Data Interpretation

This table is illustrative of the data types obtained from 1D NMR spectra for complex polyketides.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Inferred Structural Unit |

| ~5.0-6.0 | m (multiplet) | - | Olefinic Protons (-CH=CH-) |

| ~3.5-4.5 | m (multiplet) | - | Carbinol Protons (-CH-O-) |

| ~2.0-2.5 | m (multiplet) | - | Protons adjacent to Carbonyls |

| ~0.8-1.2 | d (doublet) | ~6-7 | Methyl Group on a Chiral Center |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

2D NMR Techniques (COSY, ROESY, HMQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for assembling the fragments identified in 1D spectra into a coherent structure. slideshare.net They work by correlating nuclear spins through chemical bonds or through space.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com This allows for the tracing of proton-proton connectivity within spin systems, helping to piece together fragments of the carbon skeleton. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov ROESY (and the related NOESY) is paramount for determining the relative stereochemistry of the molecule by observing through-space correlations between protons on different parts of the macrocyclic ring and its side chains. The revised structure of Spirastrellolide A, a close analogue, was confirmed using ROESY data. nih.gov

Heteronuclear Multiple-Quantum Coherence (HMQC): The HMQC experiment (or its more modern alternative, the HSQC) correlates proton signals with the carbon atoms to which they are directly attached. slideshare.net This technique is essential for unambiguously assigning the ¹³C chemical shift to its corresponding proton, providing a direct link between the two types of NMR data. nih.gov More advanced techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment can further reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting spin systems separated by quaternary carbons or heteroatoms. nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact information about molecular weight and elemental composition. wikipedia.org

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is a critical first step in the analysis of a new compound. acs.org It measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental composition, thereby establishing the molecular formula of the compound. nih.gov For the spirastrellolides, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to confirm their molecular formulas. nih.gov

Table 2: Example of HRMS Data for a Spirastrellolide Analogue

Illustrative data showing the precision of HRMS in determining molecular formula.

| Ion Adduct | Calculated m/z | Found m/z | Deduced Molecular Formula |

| [M+Na]⁺ | 1035.5060 | 1035.5097 | C₅₄H₈₄ClNaO₁₈ |

Data for Spirastrellolide B from a marine sponge Epipolasis sp. researchgate.net

Tandem Mass Spectrometry (MS/MS) is an advanced technique where ions of a specific m/z ratio are selected, fragmented (often via collision-induced dissociation), and then the resulting fragment ions are analyzed by a second mass analyzer. escholarship.org This process provides valuable structural information by revealing how the molecule breaks apart. The resulting fragmentation pattern can be used to confirm the presence of specific structural motifs and to help verify the connectivity of different subunits within the parent molecule. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, characteristic vibrational modes of specific bonds can be observed. In the analysis of this compound and its synthetic intermediates, IR spectroscopy provides crucial information about its chemical constitution.

Key functional groups within the spirastrellolide family that can be identified using IR spectroscopy include:

Hydroxyl (O-H) groups: These are indicated by a strong, broad absorption band typically in the region of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in The presence of multiple hydroxyl groups in this compound would contribute to a prominent band in this area of the spectrum.

Carbonyl (C=O) groups: The lactone (cyclic ester) functionality within the macrolide core of this compound gives rise to a strong, sharp absorption band in the range of 1650-1800 cm⁻¹. core.ac.uk Specifically, aliphatic esters typically show a C=O stretch between 1735-1750 cm⁻¹. vscht.cz

Carbon-Carbon Double Bonds (C=C): The alkene groups in the spirastrellolide structure would exhibit stretching vibrations in the 1600-1700 cm⁻¹ region. mvpsvktcollege.ac.in

Carbon-Oxygen (C-O) bonds: The ether linkages within the tetrahydropyran (B127337) and spiroketal moieties, as well as the C-O bond of the lactone and alcohols, result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. mvpsvktcollege.ac.inlibretexts.org

Carbon-Hydrogen (C-H) bonds: Stretching vibrations for C-H bonds on sp³-hybridized carbons are found in the 2850-3000 cm⁻¹ range, while those on sp²-hybridized carbons (alkenes) appear at 3000-3100 cm⁻¹. mvpsvktcollege.ac.inlibretexts.org

Interactive Table: Characteristic IR Absorptions for Functional Groups in Spirastrellolides

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol/Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Lactone/Ester | C=O stretch | 1735 - 1750 | Strong |

| Alkene | C=C stretch | 1600 - 1700 | Medium, Sharp |

| Alkene | =C-H stretch | 3000 - 3100 | Medium |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Ether/Alcohol/Ester | C-O stretch | 1000 - 1300 | Strong |

X-ray Crystallography in Definitive Stereochemical Assignment

While spectroscopic methods like NMR and IR provide the connectivity of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry of chiral centers. researchgate.netrsc.org For the spirastrellolide family, this technique was pivotal. The absolute configuration of the macrolide core was definitively established through the single-crystal X-ray diffraction analysis of a brominated, truncated derivative of spirastrellolide B. acs.orgnih.govubc.ca This was a crucial step, as the stereochemical information obtained for spirastrellolide B could be extrapolated to other members of the family, including this compound, due to their shared core structure. nih.gov

Challenges and Solutions in Crystallization for Complex Natural Products

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a major bottleneck in the structural elucidation of complex natural products like spirastrellolides. rsc.org These molecules often possess high conformational flexibility, which can hinder the formation of a well-ordered crystal lattice. Furthermore, they are often isolated in only minuscule quantities, making extensive crystallization screening challenging. chemrxiv.org

To overcome these hurdles, chemists often employ several strategies:

Derivatization: Introducing specific functional groups can promote crystallization by providing new intermolecular interactions, such as hydrogen bonding or halogen bonding. The successful crystallization of the brominated derivative of spirastrellolide B is a prime example of this approach. ubc.ca

Co-crystallization: Forming a co-crystal with a smaller, rigid molecule can provide a template for the larger natural product to crystallize. rsc.org

Advanced Crystallization Techniques: Methods like microcrystal electron diffraction (MicroED) are emerging as powerful tools for structure determination from nanocrystals, which are often much easier to obtain than larger single crystals. rsc.orgchemrxiv.org Other techniques include the crystalline sponge method and encapsulated nanodroplet crystallization. rsc.org

Chemical Degradation Studies for Stereochemical Determination

In cases where X-ray crystallography is not feasible for the entire molecule, chemical degradation can be employed to break the complex structure down into smaller, more easily analyzable fragments. The stereochemistry of these fragments can then be determined and pieced back together to deduce the stereochemistry of the parent molecule. For the spirastrellolides, the relative configuration of the side chain was established through chemical degradation of spirastrellolide D. acs.orgacs.org This information was critical in assigning the complete stereostructure of the entire family of compounds. nih.gov

Evolution of Structural Assignment for Spirastrellolides (A-G) and Implications for F

The structural elucidation of the spirastrellolide family was a stepwise process. Spirastrellolide A was the first to be isolated in 2003, but its complete stereostructure could not be determined at that time. acs.orgnih.gov A revised structure was proposed a year later. clockss.org The isolation of spirastrellolide B in 2007 was a breakthrough, as a crystalline derivative was successfully prepared, allowing for X-ray crystallographic analysis. nih.govclockss.org This provided the absolute configuration of the shared C(1)–C(38) macrocyclic core. acs.org

Later that same year, chemical degradation of spirastrellolide D methyl ester resolved the remaining stereochemical questions regarding the side chain. nih.gov With the complete stereostructure of spirastrellolides A, B, and D established, the structures of the other members, including this compound, could be confidently assigned by comparing their spectroscopic data and biosynthetic relationship. The first total synthesis of this compound methyl ester was reported in 2009, with a second-generation synthesis following in 2011, further confirming its assigned structure. nih.gov

Total Synthesis Strategies and Methodologies

Retrosynthetic Analysis of Spirastrellolide F

The retrosynthetic analysis of this compound methyl ester reveals a strategic blueprint for its construction. A key consideration in the disconnection approach was the sheer complexity and dense functionalization of the target molecule. acs.org The macrocyclic core presented a significant challenge, leading synthetic chemists to devise strategies that would allow for its efficient formation in the late stages of the synthesis.

A convergent approach was deemed most effective, involving the synthesis of two major fragments that would later be coupled to form the macrocycle. pitt.edutu-dortmund.de The primary disconnections identified were at the C24–C25 bond and the ester linkage of the macrolactone. tu-dortmund.de This led to the conceptual division of the molecule into a "northern hemisphere" and a "southern hemisphere." pitt.edu

Fragment-Based Synthesis Approaches (Northern and Southern Hemispheres)

The synthesis of this compound was strategically divided into the preparation of two complex fragments: the northern and southern hemispheres. pitt.edunih.govnih.gov This convergent strategy allows for the independent and parallel synthesis of these large subunits, which are then brought together in the final stages. pitt.edu

Southern Hemisphere: The southern hemisphere of this compound encompasses the A, B, and C rings. pitt.edu Its synthesis has been a major focus, with several research groups developing routes to this intricate portion of the molecule. pitt.edunih.gov Key challenges in constructing the southern fragment included the stereocontrolled formation of multiple chiral centers and the assembly of the spiroketal system. tu-dortmund.denih.gov For instance, the synthesis of the C1-C23 fragment of the related Spirastrellolide A involved a cyclic acetal-tethered ring-closing metathesis for the stereoselective construction of the spiroketal. acs.org Other approaches have utilized strategies like Type I Anion Relay Chemistry (ARC) for the convergent assembly of the southern hemisphere. nih.gov

Northern Hemisphere: The northern hemisphere contains the D, E, and F rings, forming a complex bis-spiroacetal system. pitt.edursc.org The construction of this fragment also presented significant stereochemical hurdles. One successful strategy involved a double Sharpless asymmetric dihydroxylation/acetalization cascade on a linear diene intermediate to form the pivotal C26–C40 DEF bis-spiroacetal. rsc.org The synthesis of the northern hemisphere of the related Spirastrellolide B has also been reported, highlighting the use of transition metal catalysts for regiocontrolled functionalization. nih.gov

The independent synthesis of these hemispheres allows for a more manageable approach to a highly complex target and provides opportunities to develop and refine synthetic methodologies for each specific structural domain. pitt.edursc.org

First-Generation Total Synthesis Approaches

The first successful total synthesis of this compound methyl ester was a landmark achievement that validated the proposed retrosynthetic strategy. acs.orgpitt.edu This initial approach was characterized by a highly convergent plan that hinged on the successful coupling of the northern and southern hemispheres. pitt.edu However, the final macrocyclization step proved to be a significant obstacle. acs.org

Key Synthetic Transformations and Reaction Sequences

The culmination of the first-generation synthesis relied on a series of critical chemical reactions. After extensive experimentation with ring-closing metathesis (RCM) for the macrocyclization proved unsuccessful, an alternative strategy was devised. acs.org The key transformations that ultimately led to the successful synthesis include:

Alkyl-Suzuki Coupling: To connect the northern and southern fragments, an intermolecular alkyl-Suzuki reaction was employed. acs.org This palladium-catalyzed cross-coupling reaction formed the crucial C24–C25 bond, uniting the two complex hemispheres. acs.orgtu-dortmund.de Specifically, a 9-BBN derivative of the northern building block was coupled with a modified southern fragment. acs.org

Yamaguchi Lactonization: Following the successful coupling of the two hemispheres, the final step to close the macrocyclic ring was a Yamaguchi lactonization. acs.orgtu-dortmund.de This reaction, which forms the ester bond of the macrolactone, required forceful conditions to overcome the rigidity of the linear precursor and the inherent transannular strain of the target macrocycle. acs.org Despite these challenges, the lactonization proceeded in high yield, completing the macrocyclic core of this compound. acs.org

A late-stage, substrate-controlled hydrogenation was also a key step to install the C24 stereocenter with high diastereoselectivity. pitt.edu

Second-Generation Total Synthesis Methodologies

Building on the lessons learned from the first-generation synthesis, a second-generation approach was developed with the aim of creating a more innovative and efficient route to this compound. acs.orgnih.govmpg.de This new strategy sought to address some of the challenges encountered previously and to explore alternative catalytic methods for the key macrocyclization step. acs.org

Strategic Improvements for Efficiency and Yield

A major strategic shift in the second-generation synthesis was the choice of the macrocyclization site. acs.org Instead of forming the macrolactone via an esterification, the focus turned to the spiroketal unit within the southern hemisphere. acs.org This led to a novel approach centered around alkyne metathesis. acs.orgtu-dortmund.de

Advanced Catalysis in Macrocyclization

The centerpiece of the second-generation synthesis was the use of advanced catalysis to achieve the challenging macrocyclization. acs.org This approach showcased the power of modern catalytic methods in the synthesis of complex natural products.

Ring-Closing Alkyne Metathesis (RCAM): To construct the macrocyclic core, a ring-closing alkyne metathesis (RCAM) reaction was employed. tu-dortmund.de This transformation, catalyzed by a molybdenum complex, successfully formed the large ring containing a triple bond. tu-dortmund.dethieme-connect.com

Gold(I)-Catalyzed Hydroalkoxylation: Following the successful RCAM, the triple bond within the macrocycle was transformed into the desired spiroketal. This was achieved through a gold(I)-catalyzed transannular hydroalkoxylation reaction. tu-dortmund.denih.gov The carbophilic gold catalyst activated the alkyne, allowing for the intramolecular attack of a hydroxyl group to form an enol ether. This intermediate was then converted into the 6,6-spirocycle, thus completing the southern BC-ring system of the macrolactone. tu-dortmund.de

This catalytic cascade demonstrates a sophisticated use of acetylene (B1199291) derivatives as carbonyl equivalents and highlights the power of combining alkyne metathesis with gold-catalyzed functionalization in complex molecule synthesis. nih.gov

Carbon-Carbon Bond Forming Reactions

The initial and highly convergent total synthesis of this compound methyl ester relied on a palladium-catalyzed sp³-sp² alkyl-Suzuki cross-coupling reaction. tu-dortmund.depitt.edu This crucial step served to unite the complex "northern" and "southern" hemispheres of the molecule. acs.orgnih.gov The reaction involved coupling a highly functionalized alkylborane fragment (representing the northern sector) with an elaborate vinyl iodide or triflate of the southern sector at the C24-C25 bond. tu-dortmund.deacs.orgnih.gov

This late-stage coupling was performed under mild conditions and proved to be highly effective, providing the key linear precursor for the final macrocyclization in good yield. nih.gov The success of this strategy underscored the power of the alkyl-Suzuki coupling to forge critical carbon-carbon bonds in the context of complex natural product synthesis, overcoming the steric hindrance and potential side reactions associated with the advanced fragments. pitt.edunih.gov

The attachment of the C37-C47 side chain to the macrocyclic core of this compound was accomplished using a modified Julia-Kocienski olefination. acs.orgnih.gov This reaction provides a reliable and stereoselective method for forming carbon-carbon double bonds. In the synthesis of this compound, this olefination was used to connect the side chain sulfone to an aldehyde on the main macrocyclic body. acs.orgnih.gov

A noteworthy feature of this application was the attachment of the entire side chain in a single, efficient operation, as opposed to a more incremental, stepwise approach. acs.org This strategy highlights the utility of the Julia-Kocienski olefination for converging complex fragments in the late stages of a synthesis. acs.orgnih.gov

Aldol (B89426) reactions and their variants were fundamental for establishing key stereocenters within the carbon skeleton of this compound and its precursors. For example, a 1,3-anti Mukaiyama aldol reaction was employed to stereoselectively set the C11 stereogenic center in the southern fragment. tu-dortmund.de In the synthesis of a related precursor, an Evans glycolate (B3277807) aldol reaction with acrolein was used to install the cis-diol stereochemistry. acs.org The synthesis of fragments for the closely related Spirastrellolide A also made use of 1,3-anti aldol reactions involving methyl ketone enolates under Mukaiyama conditions to build up the southern macrocyclic half. acs.org These reactions were critical for controlling the intricate stereochemistry required for the successful construction of the complex polyketide chain. tu-dortmund.de

| Reaction Type | Purpose in Synthesis | Reference |

| Mukaiyama Aldol | Set C11 stereocenter | tu-dortmund.de |

| Evans Glycolate Aldol | Install cis-diol stereochemistry | acs.org |

| Methyl Ketone Aldol | Construct southern fragment backbone | acs.org |

Macrocyclic Ring Closure Strategies

The closure of the 38-membered macrocycle of this compound presented a significant synthetic challenge, leading to the exploration of multiple strategies.

In the first successful total synthesis, numerous attempts to use Ring-Closing Metathesis (RCM) at the C25-C26 bond failed, despite testing over 30 different precursors. pitt.eduresearchgate.net The steric congestion and conformational constraints of the advanced diene precursors were believed to be responsible for the lack of reactivity. researchgate.net Consequently, a two-step approach was successfully implemented: an intermolecular alkyl-Suzuki coupling to join the northern and southern hemispheres, followed by a Yamaguchi lactonization to forge the final ester bond and close the macrocyclic ring. pitt.eduacs.orgnih.gov

A later, second-generation synthesis successfully employed a different approach, utilizing a Ring-Closing Alkyne Metathesis (RCAM) to form the macrocycle. tu-dortmund.denih.gov This strategy (detailed in section 4.3.2.1) created the macrocycle as a cycloalkyne, which was then further functionalized to form the southern spiroketal moiety, completing a formal total synthesis. tu-dortmund.de

| Macrocyclization Strategy | Key Reaction | Status/Outcome | References |

| Metathesis Approach | Ring-Closing Olefin Metathesis (RCM) | Unsuccessful; >30 precursors failed | pitt.eduresearchgate.net |

| Fragmentation-Coupling Approach | Yamaguchi Lactonization | Successful; used in the first total synthesis | tu-dortmund.depitt.eduacs.orgnih.gov |

| Alkyne-Based Approach | Ring-Closing Alkyne Metathesis (RCAM) | Successful; used in a second-generation synthesis | tu-dortmund.deacs.orgnih.govacs.org |

Yamaguchi Lactonization

The formation of the 38-membered macrolactone of this compound was successfully accomplished using the Yamaguchi lactonization. tu-dortmund.dersc.org This method was chosen to connect the northern and southern hemispheres of the molecule after other strategies failed. pitt.edu In the first-generation total synthesis of this compound methyl ester, the Yamaguchi lactonization was utilized to form the macrolactone core from a seco-acid precursor. tu-dortmund.de This key step involved stitching together the two major fragments of the molecule. pitt.eduacs.orgmpg.denih.gov

Despite the complexity and potential for conformational rigidity in the large seco-acid precursor, the Yamaguchi lactonization proceeded in high yield. rsc.orgnih.gov This success suggests a favorable conformational pre-organization of the precursor, which facilitates the intramolecular cyclization. rsc.orgnih.gov However, forcing conditions were required to overcome the stiffness of the molecule and the incipient transannular strain to afford the lactone. nih.gov The successful application of this method was a crucial step in the total syntheses of both this compound and the closely related Spirastrellolide A. acs.orgmpg.denih.gov

Key Features of Yamaguchi Lactonization in this compound Synthesis

| Aspect | Description | Reference |

|---|---|---|

| Application | Formation of the 38-membered macrolactone core. | tu-dortmund.dersc.org |

| Precursor | Seco-acid formed by coupling the northern and southern fragments. | pitt.edunih.gov |

| Efficiency | High yield, suggesting favorable conformational pre-organization. | rsc.orgnih.govnih.gov |

| Conditions | Forcing conditions were necessary to overcome molecular stiffness and strain. | nih.gov |

| Significance | A pivotal step that enabled the completion of the total synthesis. | acs.orgmpg.denih.gov |

Ring-Closing Metathesis (RCM) Attempts and Alternatives

Initially, Ring-Closing Metathesis (RCM) was considered a promising strategy for the macrocyclization of this compound. nih.gov The planned disconnection was at the nonstereogenic C25–C26 bond, which seemed suitable for a metathetic ring closure. nih.gov However, this approach was ultimately unsuccessful despite numerous attempts with over 30 different precursors. pitt.edunih.gov The failure of RCM was attributed to steric hindrance from the adjacent and bulky spirotricyclic DEF-ring system, which prevented the reaction from occurring. nih.gov

The inability to use RCM for the key macrocyclization step necessitated a change in strategy. nih.gov Researchers instead turned to an intermolecular alkyl-Suzuki coupling to connect the northern and southern fragments of the molecule. pitt.eduacs.orgmpg.denih.govnih.gov This palladium-catalyzed sp³-sp² cross-coupling reaction successfully formed the C24-C25 bond, creating the linear precursor required for the subsequent Yamaguchi lactonization. tu-dortmund.de While RCM failed for the main ring formation, it was successfully used in the synthesis of certain subunits, such as a phosphate (B84403) tether-mediated RCM to create a bicyclo[4.3.1]phosphate intermediate for the C9–C25 subunit of the related Spirastrellolide B. nih.gov

Stereocontrolled Synthesis and Diastereoselective Steps

The dense stereochemical landscape of this compound demanded highly selective reactions to control its numerous stereocenters.

Control of Stereocenters (e.g., C24, C46)

The establishment of the correct stereochemistry at specific carbon atoms was a critical aspect of the synthesis.

C24 Stereocenter : The stereocenter at C24 was installed late in the synthesis through a highly diastereoselective, substrate-controlled hydrogenation. pitt.edu In the synthesis of the related Spirastrellolide A, this was achieved by a selective hydrogenation of a C24 exo-methylene precursor. mpg.denih.gov The success of this reduction was heavily dependent on the conformational control exerted by the macrocyclic framework. acs.orgmpg.denih.gov

C46 Stereocenter : The stereochemistry at the remote C46 position was first determined in 2007 by isolating a side-chain fragment and converting it to dimethylmalate. pitt.edu In the total synthesis, this side chain was attached to the macrocyclic core using a modified Julia-Kocienski olefination or a π-allyl Stille coupling with a C43-C47 stannane (B1208499) fragment prepared from (R)-malic acid. acs.orgmpg.denih.govnih.govnih.gov

Strategies for Stereocenter Control

| Stereocenter | Method of Control | Reference |

|---|---|---|

| C24 | Substrate-controlled late-stage hydrogenation of an exo-methylene precursor. | pitt.edumpg.denih.gov |

| C46 | Attachment of a pre-synthesized chiral side chain via Julia-Kocienski olefination or π-allyl Stille coupling. | acs.orgnih.govnih.gov |

Conformational Control in Macrocyclic Synthesis

The conformation of the macrocyclic precursor played a decisive role in the success of key synthetic steps. The high yield obtained during the Yamaguchi lactonization to form the 38-membered ring was indicative of a favorable conformational pre-organization of the linear seco-acid. rsc.orgnih.gov This pre-organization minimizes the entropic penalty associated with cyclization. nih.gov

Furthermore, conformational control over the macrocyclic frame was essential for achieving the desired stereochemical outcome in the late-stage hydrogenation to set the C24 stereocenter. acs.orgmpg.denih.gov The defined three-dimensional structure of the macrocycle shielded one face of the C24 exo-methylene group, directing the hydrogenation to the opposite face with high selectivity. mpg.denih.gov This demonstrates how the macrocyclic structure itself can be used as a powerful tool for remote stereocontrol.

Methodological Spin-offs and New Reaction Development from Total Synthesis Efforts

The demanding nature of the this compound synthesis spurred innovation and the development of new synthetic methods. A second-generation synthesis of this compound methyl ester utilized a completely different approach for constructing the macrocycle, employing a ring-closing alkyne metathesis (RCAM). tu-dortmund.deacs.org This was followed by a gold(I)-catalyzed transannular hydroalkoxylation of the resulting alkyne to form the 6,6-spirocycle, showcasing the use of alkynes as carbonyl equivalents. tu-dortmund.denih.govacs.org

Efforts toward the closely related Spirastrellolide A also yielded methodological spin-offs that are relevant to the synthesis of this compound. These include an improved procedure for the N-O bond cleavage of isoxazolines using zero-valent molybdenum and a method for the ozonolysis of a double bond in the presence of other functionalities prone to oxidation. acs.orgmpg.denih.gov These developments highlight how the pursuit of complex natural product synthesis can drive the discovery and refinement of chemical reactions. nih.gov

Mechanism of Action Studies

Anti-mitotic Activity of Spirastrellolide F

This compound exhibits potent anti-mitotic activity, meaning it interferes with the process of cell division (mitosis). tu-dortmund.declockss.org This activity was first identified through cell-based assays designed to detect mitotic arrest. tu-dortmund.de The methyl ester derivatives of spirastrellolides, including this compound, have shown consistently strong activity in these assays. pitt.edu

Inhibition of Cell Cycle Progression

The anti-mitotic effect of this compound stems from its ability to disrupt the normal progression of the cell cycle. pitt.eduacs.org The cell cycle is a tightly regulated series of events that leads to cell division and is comprised of several phases: G1, S, G2, and M (mitosis). kegg.jp this compound has the unusual ability to cause premature entry of cells into mitosis from the S-phase (the DNA synthesis phase). pitt.eduacs.org This disruption ultimately leads to mitotic arrest, where the cells are unable to complete division and may undergo programmed cell death (apoptosis). clockss.orgacs.org This premature mitotic entry is a hallmark of its mechanism and distinguishes it from many other anti-mitotic agents. nih.gov

Selective Inhibition of Protein Phosphatase 2A (PP2A)

The primary molecular target responsible for the anti-mitotic activity of this compound has been identified as Protein Phosphatase 2A (PP2A). tu-dortmund.dethieme-connect.comnih.gov PP2A is a crucial serine/threonine phosphatase, an enzyme that removes phosphate (B84403) groups from proteins, and plays a vital role in regulating numerous cellular processes, including cell cycle control. kegg.jpnih.gov this compound is a potent and selective inhibitor of PP2A. tu-dortmund.depitt.eduthieme-connect.com The inhibition of PP2A by spirastrellolides leads to the hyperphosphorylation of various proteins that control cell cycle progression, ultimately causing the observed premature mitotic entry and arrest. clockss.orgnih.gov

The potency of spirastrellolides as PP2A inhibitors is remarkable, with studies on Spirastrellolide A methyl ester showing an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 1 nM for PP2A. tu-dortmund.declockss.orgnih.gov It is significantly less potent against other phosphatases like Protein Phosphatase 1 (PP1), with an IC50 of 50 nM, and shows no activity against PP2C, highlighting its selectivity. clockss.orgnih.gov

Comparison with Other PP2A Inhibitors (e.g., Fostriecin (B16959), Calyculin A, Okadaic Acid)

This compound belongs to a class of natural product PP2A inhibitors that includes other well-known compounds such as Fostriecin, Calyculin A, and Okadaic Acid. pitt.edunih.gov While they share the ability to inhibit PP2A, there are differences in their selectivity and potency.

Fostriecin: Like spirastrellolides, fostriecin is a potent PP2A inhibitor and induces premature mitotic entry. nih.govnih.gov

Calyculin A: This marine toxin is a potent inhibitor of both PP1 and PP2A. researchgate.netresearchgate.net Its lack of selectivity between these two major phosphatases can lead to broader cellular effects.

Okadaic Acid: Isolated from marine sponges, okadaic acid is a well-characterized PP2A inhibitor. researchgate.netacs.org It shows significantly higher potency for PP2A (IC50 ≈ 0.5 nM) compared to PP1 (IC50 ≈ 10-50 nM). researchgate.net

The following table provides a comparative overview of the inhibitory concentrations (IC50) of these compounds against PP2A and PP1.

| Compound | PP2A IC50 | PP1 IC50 | Selectivity (PP1/PP2A) |

| Spirastrellolide A methyl ester | 1 nM clockss.orgnih.gov | 50 nM clockss.orgnih.gov | 50 |

| Okadaic Acid | ~0.5 nM researchgate.net | 10-50 nM researchgate.net | ~20-100 |

| Calyculin A | Potent inhibitor researchgate.net | Potent inhibitor researchgate.net | Low |

| Endothall (for comparison) | 90 nM researchgate.netabcam.com | 5 µM (5000 nM) researchgate.netabcam.com | ~55 |

Data compiled from multiple sources. The exact IC50 values can vary depending on the assay conditions.

Structure Activity Relationship Sar Investigations

Methodologies for SAR Studies

The methodologies to probe the SAR of Spirastrellolide F and its congeners are centered on the chemical synthesis of structural variants and, to a lesser extent, computational analysis.

The primary strategy for generating analogs of complex molecules like spirastrellolides is total synthesis. These synthetic endeavors are not merely for producing the natural product itself but are designed with the flexibility to create modified versions to test specific hypotheses about which parts of the molecule are essential for its function. rjstonline.com

Key synthetic strategies that enable SAR studies for the spirastrellolide family include:

Fragment-Based Synthesis : Synthetic routes are often convergent, involving the independent preparation of major fragments of the molecule, which are later coupled. For the spirastrellolides, this has been described as the "northern hemisphere" and "southern hemisphere" approach. nih.gov For instance, effective syntheses of the C(1)–C(25) southern hemispheres of both Spirastrellolide A and B have been achieved. nih.gov This modularity allows chemists to introduce variations in one fragment while keeping the other constant, systematically probing the function of different molecular regions.

Advanced Coupling and Cyclization Reactions : The connection of fragments and the formation of the large 38-membered macrocycle are critical steps where analogs can be generated. Key reactions employed include the Suzuki coupling, modified Julia olefination, and π-allyl Stille coupling to join different subunits. rsc.org The crucial macrocyclization has been successfully achieved using methods like the Yamaguchi macrolactonization, which was shown to proceed in high yield, suggesting the linear precursor is favorably pre-organized for ring closure. rsc.org

Second-Generation and Innovative Routes : As synthetic proficiency grows, more advanced routes are developed. A second-generation total synthesis of this compound methyl ester utilized an "alkyne route," showcasing the power of alkyne metathesis in constructing the complex core. nih.gov Such alternative strategies can provide access to a different range of analogs.

Synthesis of Truncated Analogs : To pinpoint the pharmacophore, significantly simplified analogs are synthesized. A notable study involved the synthesis and biological evaluation of eight truncated analogs of Spirastrellolide A, consisting only of the southern hemisphere. nih.gov Preliminary enzyme assays on these simplified structures revealed that several of them exhibited inhibitory activity against protein phosphatase 2A (PP2A). nih.gov This finding suggests that the unsaturated spiroketal fragment within the southern hemisphere may be a crucial element for inducing PP2A inhibition, even in the absence of the rest of the molecule. nih.gov A series of simplified analogs incorporating the C26–C47 region have also been prepared to probe the molecule's activity. rsc.org

| Analog / Fragment | Description | Key Synthetic Strategy | Relevance to SAR |

|---|---|---|---|

| This compound Methyl Ester | The methyl ester derivative of the natural product. | First and Second-Generation Total Synthesis (e.g., Alkyne Route). nih.govnih.gov | Serves as the benchmark compound for cytotoxicity studies. |

| C(1)–C(25) Southern Hemisphere | A major fragment of Spirastrellolide A and B. | Anion Relay Chemistry (ARC), Ferrier reaction. nih.gov | Allows for systematic modification of one half of the molecule. |

| Truncated Southern Hemisphere Analogs | A series of eight analogs based on the southern portion of Spirastrellolide A. | Gold-catalyzed dehydrative cyclization and regioselective spiroketalization. nih.gov | Identified the spiroketal fragment as potentially crucial for PP2A inhibition. nih.gov |

| C26–C47 Analogs | Simplified analogs containing the DEF bis-spiroacetal and side chain. | π-allyl Stille coupling reactions. rsc.org | Probes the functional importance of the northern hemisphere and side chain. |

Computational chemistry offers powerful tools for SAR studies by predicting biological activity and providing insight into molecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies involve creating mathematical models to correlate the chemical structure of a series of compounds with their biological activity. nih.govautomate.video By analyzing various physicochemical properties and structural descriptors, QSAR can predict the activity of novel analogs, helping to prioritize which compounds to synthesize and test. nih.gov This approach streamlines the drug development process by reducing the time and cost associated with synthesizing every possible analog. automate.video

Molecular Dynamics (MD) Simulations : MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgnih.gov For complex and flexible molecules like this compound, MD simulations can provide a view of the dynamic conformational changes the molecule undergoes in solution or when interacting with a biological target like a protein. dovepress.com This information is crucial for understanding how the molecule binds to its target and how structural modifications might affect this interaction. nih.gov

While these computational methods are mainstays in modern drug discovery, specific and detailed QSAR or molecular dynamics studies focusing explicitly on this compound are not widely reported in the scientific literature. However, molecular modeling has been employed more broadly in the context of the spirastrellolide family to help determine the molecule's complex three-dimensional structure and stereochemistry. nih.gov

Importance of the Entire Carbon Framework for Cytotoxicity

A significant finding from the extensive synthetic and biological work on the spirastrellolide family is the apparent requirement of the entire molecular structure for potent biological activity. Preliminary biological data from the groups that completed the total syntheses of Spirastrellolide A and F methyl esters suggest that the entire carbon framework, comprising both the macrocyclic core and the extended lateral side chain, might be necessary for high cytotoxicity.

Preclinical Research Models

In Vitro Cell-Based Assays for Antimitotic Activity

Spirastrellolide F is recognized as a potent antimitotic agent based on preclinical research. nih.gov The biological activity of the spirastrellolide family, including this compound, has been primarily characterized through various in vitro cell-based assays designed to detect mitotic arrest. acs.org The methyl esters of these compounds, in particular, have demonstrated consistently strong activity. pitt.edu An unusual biological characteristic observed for related compounds like Spirastrellolide A is the ability to accelerate the entry of cells into mitosis from other phases of the cell cycle before inducing mitotic arrest. acs.org

The antimitotic potential of the spirastrellolide class of molecules has been evaluated using human breast cancer cell lines. The methyl esters of the spirastrellolides, a group that includes this compound methyl ester, exhibited uniformly strong activity and induced an unusual phenotypic response in a cell-based antimitotic assay against MDF-7 breast cancer cells. pitt.edu While specific IC₅₀ values for this compound are not detailed in the available literature, its sister compound, Spirastrellolide A methyl ester, showed potent activity against human carcinoma MCF-7 cells with an IC₅₀ value of 100 ng/mL. nih.govacs.org

Further studies on related spirastrellolides have provided context for the high potency of this compound family against various cancer cell lines.

Table 1: Cytotoxicity of Spirastrellolide A and B Derivatives in Cancer Cell Lines

This table presents data for closely related compounds to illustrate the general potency of the spirastrellolide family.

| Compound | Cell Line | IC₅₀ Value |

| Spirastrellolide A (free acid) | HeLa | 20 nM nih.govacs.org |

| Spirastrellolide A (methyl ester) | HeLa | 30 nM nih.govacs.org |

| Spirastrellolide A (methyl ester) | MCF-7 | 100 ng/mL nih.govacs.org |

| Spirastrellolide B (free acid) | HeLa | 40 nM nih.govacs.org |

| Spirastrellolide B (methyl ester) | HeLa | 70 nM nih.govacs.org |

In Vivo Studies and Model Systems

While this compound has demonstrated significant promise in in vitro assays, extensive in vivo efficacy studies have not been widely reported in the reviewed scientific literature. The transition from potent in vitro activity to successful in vivo application presents numerous challenges, including metabolic stability, which was found to be insufficient for the preclinical development of other related natural products. acs.org Further biological studies on this compound have been noted as being underway. pitt.edu

For the preclinical evaluation of novel antimitotic agents like this compound, mouse models are essential for assessing efficacy in a living system. pharmacologydiscoveryservices.com Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard approach. pharmacologydiscoveryservices.com Specifically, to evaluate a compound's effect on breast cancer, human MDF-7 or MCF-7 cells would be implanted orthotopically into the mammary fat pad of the mice. pharmacologydiscoveryservices.com

Patient-derived xenograft (PDX) models, which involve transplanting tumor fragments from a patient directly into a mouse, are also increasingly used as they better retain the characteristics of the original human tumor. pharmacologydiscoveryservices.comnih.gov These models provide a valuable platform for translational research and for evaluating the efficacy of potential cancer therapeutics in a setting that more closely mimics the human disease state. pharmacologydiscoveryservices.comnih.gov However, specific efficacy data for this compound resulting from such in vivo mouse model studies is not available in the reviewed literature.

Biosynthetic Pathway Hypotheses

Classification as a Marine Macrolide and Polyketide

Spirastrellolide F belongs to the spirastrellolide family of compounds, which were first isolated from the marine sponge Spirastrella coccinea. pitt.edu These compounds are classified as macrolides, a diverse group of natural products characterized by a macrocyclic lactone ring, which is a large ring of atoms closed by an ester linkage. nih.govnih.govnih.gov Marine organisms, particularly sponges, fungi, and dinoflagellates, are prolific producers of macrolides. nih.gov

Structurally, this compound is also categorized as a polyketide. nih.gov Polyketides are a large class of secondary metabolites derived from the repeated condensation of simple carboxylic acid units, a process that shares fundamental similarities with fatty acid biosynthesis. wikipedia.orgwikipedia.org The long carbon backbone of this compound, featuring a specific arrangement of oxygen-containing functional groups and stereocenters, is a hallmark of a molecule assembled by a sophisticated enzymatic machinery known as a polyketide synthase.

General Polyketide Biosynthesis Mechanisms

The biosynthesis of polyketides is a fascinating process orchestrated by large, multifunctional enzymes called polyketide synthases (PKSs). wikipedia.orgsciepublish.com This process begins with a "starter unit," typically a small acyl-CoA molecule like acetyl-CoA or propionyl-CoA. This starter unit is elongated in a stepwise fashion by the addition of "extender units," most commonly malonyl-CoA or its derivatives. wikipedia.org

Each elongation cycle involves a Claisen condensation reaction where the extender unit, after decarboxylation, is added to the growing polyketide chain. wikipedia.org This core reaction creates a β-keto group. The remarkable structural diversity of polyketides arises from the selective processing of this β-keto group after each condensation step. wikipedia.org Depending on the specific PKS, the keto group can be left unmodified, reduced to a hydroxyl group, subsequently dehydrated to form a double bond, and then further reduced to a methylene group. wikipedia.org This differential processing at each step allows for the creation of a vast array of complex molecular architectures from simple building blocks.

Potential Polyketide Synthase (PKS) involvement

The biosynthesis of complex macrolides like this compound is hypothetically carried out by Type I polyketide synthases. sciepublish.comnih.gov These are massive, modular enzyme complexes where each module is responsible for one cycle of chain elongation and modification. wikipedia.orgnih.govresearchgate.net The sequence of modules in the PKS assembly line directly dictates the structure of the final polyketide product, following a general co-linearity rule where the order of modules on the enzyme corresponds to the order of building blocks in the molecule. nih.gov

A typical Type I PKS module contains several enzymatic domains:

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA) and attaches it to the acyl carrier protein. wikipedia.org

Acyl Carrier Protein (ACP): A small protein that holds the growing polyketide chain and the extender unit via a flexible phosphopantetheine arm, shuttling them between the various active sites. wikipedia.org

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction. wikipedia.org

In addition to these core domains, modules can contain optional reductive domains that modify the β-keto group:

Ketoreductase (KR): Reduces the ketone to a hydroxyl group. wikipedia.org

Dehydratase (DH): Removes water to create a double bond. wikipedia.org

Enoylreductase (ER): Reduces the double bond to a single bond. wikipedia.org

The immense carbon skeleton of this compound, with its specific pattern of stereochemistry and functional groups, is consistent with its assembly by a large, multi-modular Type I PKS. The biosynthesis would involve a sequence of modules, each adding a two-carbon unit (or a related building block) and tailoring its functionality before passing the elongated chain to the next module. nih.gov After the full-length polyketide chain is assembled on the PKS, a final thioesterase (TE) domain would likely catalyze the release and macrocyclization of the molecule to form the characteristic 38-membered lactone ring of the spirastrellolide core. elsevierpure.com

Advanced Analytical Methodologies in Spirastrellolide F Research

High-Resolution Chromatography for Purity Assessment and Isolation

High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool in the study of complex natural products like Spirastrellolide F. sepscience.comsigmaaldrich.com This technique separates components from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com Its high resolving power is crucial for isolating the target compound from complex biological extracts or synthetic reaction mixtures and for verifying its purity. sepscience.comresearchgate.net

In the context of spirastrellolide research, HPLC is employed in the final stages of purification. Following initial extraction from the marine sponge, such as Spirastrella coccinea, and preliminary separation using methods like solvent partitioning and flash chromatography, Reversed-Phase HPLC (RP-HPLC) is often used to obtain the pure compound. nih.gov For instance, in the isolation of the closely related Spirastrellolide A, RP-HPLC was critical in yielding the pure ester, a method directly applicable to other members of the spirastrellolide family. nih.gov

During the total synthesis of this compound methyl ester, every intermediate is meticulously purified, often using flash chromatography, and the purity of the final product is confirmed by HPLC. wiley-vch.depitt.edu The comparison of the HPLC chromatogram of the synthetic molecule with that of the natural product serves as a key validation point for a successful synthesis. wiley-vch.de A single, sharp peak at the expected retention time indicates a high degree of purity, while the absence of other peaks suggests the successful removal of impurities, unreacted starting materials, and by-products. sepscience.com The resolution, a measure of how well two peaks are separated, is a critical parameter in these analyses. sigmaaldrich.comchromatographyonline.com

Photodiode Array (PDA) detectors are commonly coupled with HPLC systems to assess peak purity by analyzing the ultraviolet (UV) absorbance spectra across the peak. sepscience.com Any spectral inconsistencies across the peak might indicate the presence of a co-eluting impurity. sepscience.com For definitive purity assessment and identification, HPLC is often coupled with mass spectrometry (LC-MS). sepscience.commdpi.com

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govwiley-vch.de |

| Mode | Reversed-Phase (RP-HPLC) | nih.govwiley-vch.de |

| Stationary Phase (Column) | Waters Spherisorb S5 ODS2 (C18) | wiley-vch.de |

| Mobile Phase | 25% water in methanol (B129727) | wiley-vch.de |

| Flow Rate | 1.0 mL/min | wiley-vch.de |

| Detection | Ultraviolet (UV) at 200 nm | wiley-vch.de |

Application of Modern Spectroscopic Techniques for In-Depth Structural Characterization

The unambiguous determination of this compound's complex three-dimensional structure is a significant scientific achievement, made possible only by the application of a suite of modern spectroscopic techniques. mdpi.com These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement. mdpi.com

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental formula of this compound. mdpi.com High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident assignment of a unique molecular formula. wiley-vch.deresearchgate.net For example, in the characterization of related spirastrellolides, HRMS data was used to establish the precise elemental composition from the crude extract and confirm the identity of the isolated molecule. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules like this compound. nih.gov

1D NMR: Proton (¹H) NMR provides information about the chemical environment and number of different types of protons, while Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms in the molecule. wiley-vch.de The chemical shifts (δ), coupling constants (J), and signal multiplicities in these spectra offer the first clues to the various functional groups and structural motifs present. wiley-vch.de

2D NMR: To piece together the complex puzzle of this compound's structure, a variety of two-dimensional NMR experiments are essential. These experiments correlate signals from different nuclei, revealing their connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace out spin systems within the molecule. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out C-H bonds. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual spin systems and piecing together the entire carbon skeleton. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. nih.govclockss.org This is vital for determining the relative stereochemistry of the molecule, revealing how different parts of the macrocycle and its side chains are oriented. nih.gov

The structural assignment of this compound and its synthetic precursors relies on the meticulous analysis and integration of data from all these spectroscopic methods. nih.govnih.gov The final confirmation often involves comparing the complete NMR dataset of a synthetic sample with that of the natural product to ensure they are identical. dntb.gov.uadntb.gov.ua

| Technique | Abbreviation | Information Provided | Source |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Accurate molecular weight and elemental formula determination. | nih.govwiley-vch.deresearchgate.net |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Information on the proton framework, chemical environments, and coupling. | nih.govwiley-vch.de |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Identification of all unique carbon atoms in the structure. | nih.govwiley-vch.de |

| Correlation Spectroscopy | COSY | Reveals proton-proton (¹H-¹H) spin coupling networks. | nih.govnih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons (¹JCH). | nih.govnih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | nih.govnih.gov |

| Nuclear Overhauser Effect Spectroscopy | NOESY/ROESY | Identifies protons that are close in 3D space, crucial for stereochemistry. | nih.govnih.govclockss.org |

| Circular Dichroism Spectroscopy | CD | Provides information about the absolute configuration of chiral molecules. | wiley-vch.de |

Future Research Directions and Challenges

Continued Exploration of Synthetic Routes and Methodologies

The total syntheses of spirastrellolide congeners, including the methyl ester of Spirastrellolide F, represent landmark achievements in natural product synthesis. cam.ac.uknih.gov However, these routes are often lengthy and complex, highlighting the need for more efficient and scalable approaches to facilitate deeper biological studies and the generation of diverse analogues. nih.gov

Future synthetic explorations are expected to address several key challenges:

Developing Novel Catalytic Methods: The second-generation synthesis of this compound methyl ester pioneered the use of alkyne metathesis for the closure of a complex macrocycle, showcasing the power of this transformation. nih.govacs.org Future research will likely continue to exploit and refine advanced catalytic methods. This could include the development of new catalysts with enhanced reactivity and selectivity for specific bond formations, potentially enabling macrocyclization at different positions or under milder conditions. mpg.de Gold-catalyzed reactions have also been instrumental in forming key spiroketal structures in synthetic fragments, and further exploration of π-acid catalysis is a promising avenue. acs.orgacs.orgacs.org

Analogue-Focused Synthesis: A major goal of continued synthetic work is to enable systematic Structure-Activity Relationship (SAR) studies. researchgate.net This requires flexible synthetic routes that allow for the modification of various parts of the this compound molecule, including the macrocyclic core, the spiroketal domains, and the side chain. Developing modular syntheses where key fragments can be easily swapped would be highly valuable for probing which structural features are essential for its potent biological activity.

| Synthetic Strategy | Key Reactions | Associated Challenges | Reference |

|---|---|---|---|

| First-Generation Synthesis (Fürstner) | Alkyl-Suzuki Coupling; Yamaguchi Lactonization | Failure of over 30 RCM precursors; sensitivity of fragments. | pitt.edu |

| Second-Generation Synthesis (Fürstner) | Ring-Closing Alkyne Metathesis; Gold-catalyzed spiroketalization | Required development of an innovative route to bypass RCM issues; complex endgame. | nih.govacs.orgnih.gov |

| Future Approaches | New generations of metathesis catalysts; advanced C-H functionalization; modular fragment coupling. | Achieving high scalability, stereocontrol, and flexibility for analogue synthesis. | nih.govmpg.de |

Deeper Mechanistic Understanding of Biological Activity

This compound's potent and selective inhibition of Protein Phosphatase 2A (PP2A) is the cornerstone of its biological activity, leading to mitotic arrest in cancer cells. pitt.edumdpi.com However, a detailed molecular-level understanding of this interaction is still lacking.

Future research in this area will need to address the following:

Mapping the Binding Site: A critical goal is to determine the precise binding mode of this compound to the PP2A holoenzyme. While it is known to be a potent inhibitor, how it interacts with the catalytic and regulatory subunits of PP2A at an atomic level remains unknown. pitt.edumdpi.com Techniques such as X-ray co-crystallography of the this compound-PP2A complex or advanced NMR spectroscopy could provide these crucial structural insights.

Elucidating the Basis of Selectivity: PP2A belongs to a larger family of serine/threonine phosphatases. mdpi.com Understanding the structural basis for this compound's high selectivity for PP2A over other phosphatases is a key challenge. This knowledge is vital for designing new inhibitors with improved therapeutic profiles. Comparative molecular docking studies and the synthesis of targeted analogues could help identify the specific functional groups on this compound that govern this selectivity. mdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a range of this compound analogues is essential for conducting detailed SAR studies. researchgate.net By systematically altering the molecule's structure—for example, by modifying the side chain, opening the spiroketals, or altering the macrocycle's conformation—researchers can determine which parts of the molecule are indispensable for PP2A inhibition. This information is invaluable for simplifying the natural product's structure into a more synthetically accessible "pharmacophore" that retains biological activity.

Unraveling Biosynthetic Pathways

This compound is a complex polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). frontiersin.orgasm.org These compounds are often produced not by the host organism (the marine sponge) itself, but by microbial symbionts living within it. nih.govmdpi.com The elucidation of the this compound biosynthetic pathway remains a significant and exciting challenge.

Key research directions include:

Identifying the Producer Organism: The first step is to identify the symbiotic microorganism responsible for producing this compound. This involves culture-independent metagenomic approaches, where the total DNA from the sponge and its associated microbes is extracted and sequenced. asm.orgnih.gov By searching for genes encoding PKSs, researchers can pinpoint candidate producer organisms. frontiersin.org

Characterizing the PKS Gene Cluster: Once a candidate PKS gene cluster is identified, the next challenge is to characterize it fully. This involves sequencing the entire cluster and analyzing its modular organization to predict the step-by-step assembly of the polyketide chain. frontiersin.orgmdpi.com Deciphering the precise function of each catalytic domain within the PKS modules remains a complex task. frontiersin.org

Heterologous Expression and Pathway Reconstruction: The definitive proof of a gene cluster's function comes from heterologous expression—transferring the entire PKS gene cluster from the native symbiont into a more manageable laboratory host (like E. coli or Streptomyces) and demonstrating the production of this compound or a key intermediate. jscimedcentral.com This is a formidable challenge due to the large size and complexity of PKS gene clusters but offers the ultimate reward: a sustainable, fermentation-based source of the compound and the potential for biosynthetic engineering to create novel analogues. jscimedcentral.com The use of advanced computational tools to predict biosynthetic pathways from a compound's structure may also facilitate this process. nih.gov

| Enzyme/Gene Type | Function in Polyketide Biosynthesis | Relevance to this compound |

|---|---|---|

| Polyketide Synthase (PKS) | A modular enzyme complex that sequentially adds acyl-CoA units to build the carbon backbone. | The core machinery responsible for assembling the 47-carbon backbone of this compound. acs.orgfrontiersin.org |

| Ketosynthase (KS) Domain | Catalyzes the key carbon-carbon bond-forming condensation step. | Essential for chain elongation in the biosynthesis of the spirastrellolide backbone. frontiersin.org |

| Acyltransferase (AT) Domain | Selects the specific building block (e.g., malonyl-CoA, methylmalonyl-CoA) for each extension step. | Determines the placement of methyl groups and other substituents along the chain. asm.org |

| Thioesterase (TE) Domain | Catalyzes the final release of the completed polyketide chain, often involving cyclization (macrolactonization). | Likely responsible for the formation of the 38-membered macrolactone ring in this compound. |

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Strategy | Key Step | Stereochemical Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| Spiroacetalization via Au(I) | C(26)–C(40) bis-spiroketal | 95% ee | 42 | |

| Ti-mediated cyclization | DEF-ring trioxadispiroketal | 89% ee | 35 |

Basic: What bioactivity profiles have been reported for this compound, and which assay protocols are standard for evaluating its pharmacological potential?

Methodological Answer:

this compound exhibits:

- Protein phosphatase 2A (PP2A) inhibition: Assessed via malachite green phosphate detection in vitro, with IC₅₀ values compared to okadaic acid .

- Antiproliferative activity: Tested against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays; data normalized to positive controls (e.g., doxorubicin) .

- Selectivity profiling: Kinase inhibition panels (e.g., Eurofins DiscoverX) to rule off-target effects .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different cancer cell lines?

Methodological Answer:

Discrepancies often stem from:

- Assay variability: Standardize protocols (e.g., incubation time, cell passage number) per NIH guidelines .

- Compound purity: Confirm via HPLC (>95%) and quantify degradation products (e.g., LC-MS) .

- Cell line-specific factors: Compare genetic backgrounds (e.g., p53 status) and membrane permeability using flow cytometry .

Q. Table 2: IC₅₀ Variability Analysis

| Cell Line | Reported IC₅₀ (nM) | Assay Duration (hr) | Purity (%) | Reference |

|---|---|---|---|---|

| HeLa | 12.3 ± 1.5 | 48 | 98 | |

| MCF-7 | 28.7 ± 3.2 | 72 | 92 |

Advanced: What strategies are employed to construct the bis-spiroketal motifs in this compound, and how do transition metal-mediated reactions enhance regioselectivity?

Methodological Answer:

- Oxidative cyclization: Use of hypervalent iodine reagents (e.g., PhI(OAc)₂) to form spiroketals from diols .

- Au(I)-catalyzed spirocyclization: Enables kinetically controlled formation of [5,5,7]-bis-spiroketals via π-activation of alkynes, avoiding thermodynamic traps .

- Chiral auxiliaries: Evans oxazolidinones direct asymmetric induction during ketalization .

Basic: What are the key considerations in designing in vitro experiments to assess this compound’s mechanism of action against protein phosphatases?

Methodological Answer:

- Enzyme source: Use recombinant PP2A isoforms to isolate target-specific effects .

- Control inhibitors: Include okadaic acid (PP2A-specific) and calyculin A (PP1/PP2A) to benchmark potency .

- Substrate specificity: Test phosphorylated peptides (e.g., p-nitrophenyl phosphate) to rule out substrate bias .

- Data reproducibility: Triplicate runs with blinded analysis to minimize observer bias .

Guidelines for Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.